molecular formula C8H4F6 B1346883 1,4-Bis(trifluoromethyl)benzene CAS No. 433-19-2

1,4-Bis(trifluoromethyl)benzene

Cat. No. B1346883
CAS RN: 433-19-2
M. Wt: 214.11 g/mol
InChI Key: PDCBZHHORLHNCZ-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)benzene, also known as Hexafluoro-p-xylene, is a chemical compound with the molecular formula C8H4F6 . It has a molecular weight of 214.11 g/mol . This compound is used in various chemical syntheses .


Synthesis Analysis

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . It has also been used in the synthesis of a new semi-fluorinated diazide monomer .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(trifluoromethyl)benzene consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 4 positions . The InChI string representation of its structure is InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H .


Chemical Reactions Analysis

In terms of chemical reactions, 1,4-Bis(trifluoromethyl)benzene has been involved in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) . It has also been used in the synthesis of a new semi-fluorinated diazide monomer .


Physical And Chemical Properties Analysis

1,4-Bis(trifluoromethyl)benzene is a highly flammable liquid . It has a boiling point of 389.2 K and an enthalpy of vaporization of 41.8 kJ/mol at 302 K .

Scientific Research Applications

Synthesis and Polymer Research

1,4-Bis(trifluoromethyl)benzene plays a significant role in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of novel fluorine-containing polyetherimide. This process involves reactions with hydroquinone and other compounds, leading to the development of materials characterized by Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010). Additionally, it is involved in the synthesis of organosoluble polyimides, contributing to the production of materials with enhanced gas permeability, solubility, and thermal stability (Zhiming Qiu et al., 2006).

Optical and Fluorescence Properties

The trifluoromethyl group's position in bis-styrylbenzenes, including 1,4-bis(trifluoromethyl)benzene, significantly influences their characteristics, such as fluorescence spectrum shape and ionization potentials. These properties are crucial in applications like fluorescence spectroscopy and material science (H. Mochizuki, 2017).

Material Science and Engineering

1,4-Bis(trifluoromethyl)benzene is instrumental in material science, particularly in the development of liquid crystal compositions and their properties like thermal behavior, optical anisotropy, and dielectric anisotropy. This research contributes to advancements in areas like display technology and optical devices (Ning-Yan Li et al., 2013).

Chemical Reaction Studies

This compound has been studied for its reactivity and role in various chemical reactions. For example, its fluorination over potassium tetrafluorocobaltate highlights its potential in synthesizing lightly fluorinated products and exploring further reaction pathways (I. W. Parsons, 1972).

Vibrational Spectroscopy

The vibrational spectra of 1,4-bis(trifluoromethyl)benzene have been analyzed, contributing to the understanding of fundamental vibration frequencies and their interpretation in fields like infrared and Raman spectroscopy (E. Ferguson et al., 1953).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .

Future Directions

1,4-Bis(trifluoromethyl)benzene has shown promise in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . Future research may focus on exploring its potential in other applications and improving its efficiency in existing applications .

properties

IUPAC Name

1,4-bis(trifluoromethyl)benzene
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InChI

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDCBZHHORLHNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4F6
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DSSTOX Substance ID

DTXSID1059991
Record name 1,4-Bis(trifluoromethyl)benzene
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Molecular Weight

214.11 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,4-Bis(trifluoromethyl)benzene
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Vapor Pressure

18.5 [mmHg]
Record name 1,4-Bis(trifluoromethyl)benzene
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Product Name

1,4-Bis(trifluoromethyl)benzene

CAS RN

433-19-2
Record name 1,4-Bis(trifluoromethyl)benzene
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Record name Benzene, 1,4-bis(trifluoromethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
CD Cooper, FW Noegel - The Journal of Chemical Physics, 1952 - pubs.aip.org
The vapor absorption spectra of 1,4 C 6 H 4 (CF 3 ) 2 and 1,3,5 C 6 H 3 (CF 3 ) 3 have been obtained with a Bausch and Lomb Littrow spectrograph. Corresponding solution spectra …
Number of citations: 6 pubs.aip.org
MW Eyring, EC Zuerner, LJ Radonovich - Inorganic Chemistry, 1981 - ACS Publications
R values of 6.8%, 6.7%, and 5.5%. Ring carbonatoms of the-arene ligands are planar in each case, and opposite rings within the same complex are approximately parallel. A …
Number of citations: 19 pubs.acs.org
L Skhirtladze, K Lietonas, A Bucinskas… - Journal of Materials …, 2022 - pubs.rsc.org
1,4-Bis(trifluoromethyl)benzene as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties was …
Number of citations: 7 pubs.rsc.org
J Liang, AC Hoepker, RF Algera, Y Ma… - Journal of the …, 2015 - ACS Publications
Lithiation of 1,4-bis(trifluoromethyl)benzene with lithium diisopropylamide in tetrahydrofuran at −78 C occurs under conditions at which the rates of aggregate exchanges are …
Number of citations: 17 pubs.acs.org
K Nomaru, SR Gorelik, H Kuroda, K Nakai - Free Electron Lasers 2003, 2004 - Elsevier
We have demonstrated the possibility of the isomer separation by means of the multi-photon dissociation induced by the irradiation with FEL light, by using a gaseous mixture of 1,3- …
Number of citations: 2 www.sciencedirect.com
D Gray, D Phillips - The Journal of Physical Chemistry, 1972 - ACS Publications
Quantum yields offluorescence, intersystem crossing to the triplet manifold and valence isomerization have been measured for 1, 4-bis (trifluoromethyl) benzene vapor excited at 265.3, …
Number of citations: 6 pubs.acs.org
EE Ferguson, L Mikkelsen, JR Nielsen… - The Journal of …, 1953 - aip.scitation.org
The infrared absorption of liquid 1,4‐bis(trifluoromethyl) benzene has been obtained in the region 2–22μ with the aid of LiF, NaCl, and KBr prisms. The Raman spectrum has been …
Number of citations: 11 aip.scitation.org
EA Polenov, LA Shundrin, PV Melnikov… - Journal of Structural …, 2007 - Springer
We have performed measurements and numerical reconstruction of the temperature dependence of the EPR spectrum of the 2-nitro-1,4-bis(trifluoromethyl)benzene radical anion in …
Number of citations: 4 link.springer.com
Y Ren, GC Bazan - Chemistry–A European Journal, 2010 - Wiley Online Library
Conjugated oligoelectrolytes (COEs) are being introduced into a variety of optical and electronic technologies, yet the dependence of their properties as a function of molecular structure …
K Leitonas, L Skhirtladze, A Bucinskas… - BALTIC POLYMER …, 2022 - haldus.taltech.ee
Organic semiconductors with small energy gap between singlet and triplet states can efficiently utilize triplet excitons via a reverse intersystem crossing mechanism. Such emitters are …
Number of citations: 0 haldus.taltech.ee

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